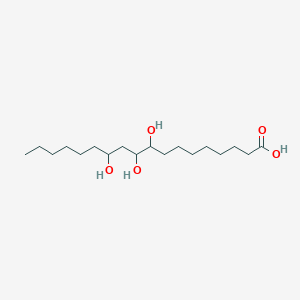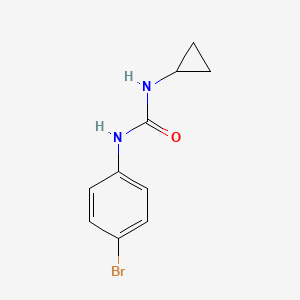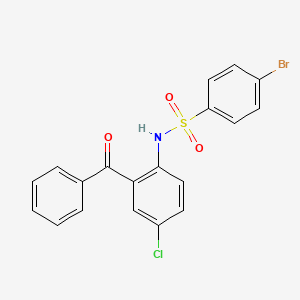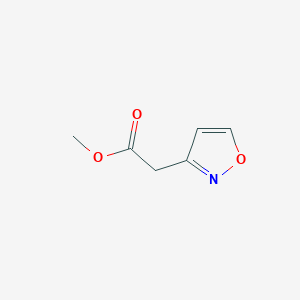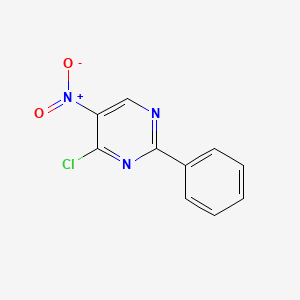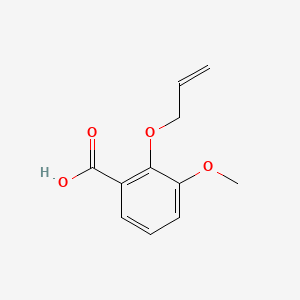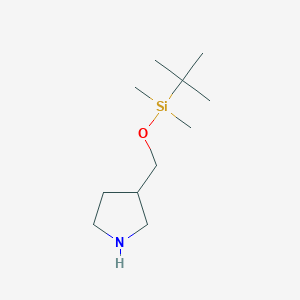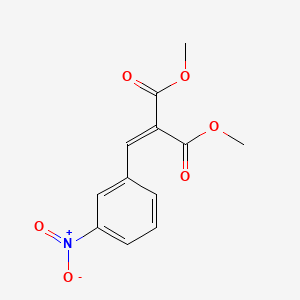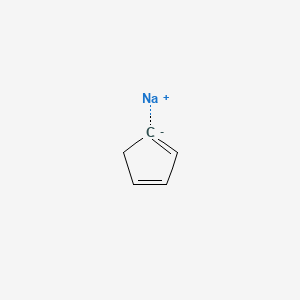
sodium;cyclopenta-1,3-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
sodium;cyclopenta-1,3-diene is an organosodium compound with the chemical formula C₅H₅Na. It is a colorless solid, although samples often appear pink due to traces of oxidized impurities. This compound is widely used in organometallic chemistry, particularly in the synthesis of metallocenes and other cyclopentadienyl derivatives .
Métodos De Preparación
sodium;cyclopenta-1,3-diene is commercially available as a solution in tetrahydrofuran (THF). It is typically prepared by treating cyclopentadiene with sodium. The reaction can be conducted by heating a suspension of molten sodium in dicyclopentadiene . The general reaction is as follows: [ 2 \text{Na} + 2 \text{C}_5\text{H}_6 \rightarrow 2 \text{NaC}_5\text{H}_5 + \text{H}_2 ]
In former times, sodium was provided in the form of “sodium wire” or “sodium sand,” a fine dispersion of sodium prepared by melting sodium in refluxing xylene and rapidly stirring . Sodium hydride is also a convenient base for this preparation: [ \text{NaH} + 2 \text{C}_5\text{H}_6 \rightarrow \text{NaC}_5\text{H}_5 + \text{H}_2 ]
Análisis De Reacciones Químicas
sodium;cyclopenta-1,3-diene undergoes various types of reactions, including:
Substitution Reactions: It reacts with metal halides to form metallocenes. For example[ 2 \text{NaC}_5\text{H}_5 + \text{FeCl}_2 \rightarrow \text{Fe}(\text{C}_5\text{H}_5)_2 + 2 \text{NaCl} ]
Addition Reactions: It can react with carbonyl compounds to form substituted cyclopentadienyl derivatives[ \text{NaC}_5\text{H}_5 + \text{O}=\text{C}(\text{OEt})_2 \rightarrow \text{NaC}_5\text{H}_4\text{CO}_2\text{Et} + \text{NaOEt} ]
Common reagents used in these reactions include metal halides and carbonyl compounds, and the major products formed are metallocenes and substituted cyclopentadienyl derivatives .
Aplicaciones Científicas De Investigación
sodium;cyclopenta-1,3-diene has a wide range of applications in scientific research:
Biology and Medicine: While its direct applications in biology and medicine are limited, its derivatives are used in the synthesis of biologically active compounds.
Industry: this compound is used in the production of materials with specific electronic properties, such as those used in battery technology.
Mecanismo De Acción
The mechanism by which sodiumcyclopentadienide exerts its effects is primarily through its ability to donate electrons and form stable complexes with metals. The cyclopentadienide anion (C₅H₅⁻) acts as a ligand, coordinating with metal centers to form metallocenes. This coordination stabilizes the metal center and facilitates various catalytic processes .
Comparación Con Compuestos Similares
sodium;cyclopenta-1,3-diene is unique due to its ability to form stable metallocene complexes. Similar compounds include:
Potassiumcyclopentadienide (C₅H₅K): Similar in reactivity but less commonly used due to the higher reactivity of potassium.
Lithiumcyclopentadienide (C₅H₅Li): Often used in similar applications but can be more reactive and less stable than sodiumcyclopentadienide.
Tetrabutylammoniumcyclopentadienide (C₅H₅NBu₄): Used in ionic form and supported entirely by ionic bonding.
These compounds share similar reactivity patterns but differ in their stability and ease of handling, making sodiumcyclopentadienide a preferred choice in many applications.
Propiedades
Fórmula molecular |
C5H5Na |
|---|---|
Peso molecular |
88.08 g/mol |
Nombre IUPAC |
sodium;cyclopenta-1,3-diene |
InChI |
InChI=1S/C5H5.Na/c1-2-4-5-3-1;/h1-3H,4H2;/q-1;+1 |
Clave InChI |
JQUZTGJSSQCTPV-UHFFFAOYSA-N |
SMILES canónico |
C1C=CC=[C-]1.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzylbis[2-(tosylamino)ethyl]amine](/img/structure/B8789687.png)
![2-[(4-methoxyphenyl)methyl]-2,8-diazaspiro[4.5]decan-1-one;hydrochloride](/img/structure/B8789691.png)
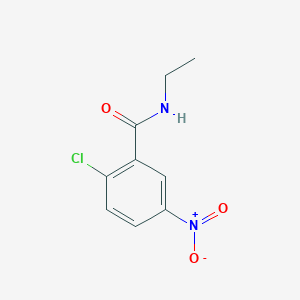
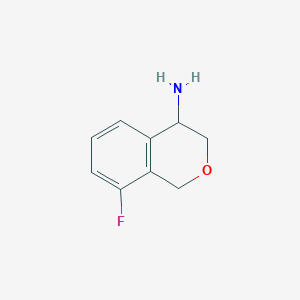
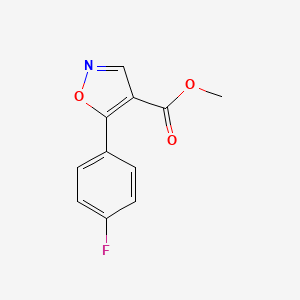
![Ethyl 1-benzyl-4-chloro-1H-pyrazolo[3,4-B]pyridine-5-carboxylate](/img/structure/B8789722.png)
